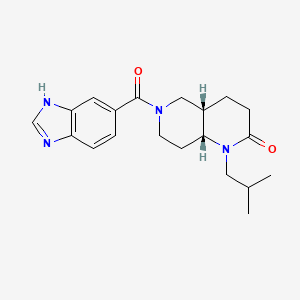![molecular formula C9H8Cl2N2O2S2 B5316220 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease. In
Mecanismo De Acción
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole works by inhibiting the activity of JAK, which in turn reduces the activity of several downstream signaling pathways involved in immune cell activation and inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells and plays a key role in T-cell activation. By inhibiting JAK3, 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole reduces the activity of several cytokines and chemokines involved in inflammation, including interleukin-2, interleukin-4, interleukin-6, and interferon-gamma.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have several other biochemical and physiological effects. For example, it has been shown to reduce the number of circulating immune cells, particularly T-cells and B-cells. It has also been shown to reduce the production of antibodies and to inhibit the formation of new blood vessels, which is important for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and inflammation in vitro and in vivo. However, one limitation is that it can have off-target effects, particularly at high doses. This can complicate the interpretation of experimental results and may limit its usefulness in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole research. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. For example, it has been shown to be effective in combination with methotrexate, a commonly used drug for the treatment of rheumatoid arthritis. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, there is ongoing research into the development of more selective JAK inhibitors that may have fewer off-target effects than 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Métodos De Síntesis
The synthesis of 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 2-acetyl-3,5-dimethylpyrazole with thionyl chloride to form 4-chloro-1-(2-acetyl-3,5-dimethylpyrazolyl)chloride. This intermediate is then reacted with 2-thiophenesulfonamide to form the final product, 4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential use in treating autoimmune diseases. In particular, it has been shown to be effective in reducing inflammation and suppressing the immune system. It works by inhibiting the activity of Janus kinase (JAK), an enzyme that plays a key role in the signaling pathways involved in immune cell activation and inflammation.
Propiedades
IUPAC Name |
4-chloro-1-(5-chlorothiophen-2-yl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2S2/c1-5-9(11)6(2)13(12-5)17(14,15)8-4-3-7(10)16-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFUYOPTRXWDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(S2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)



![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5316189.png)
![4-benzoyl-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316194.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)

![7-(3,3-dimethylbutanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5316227.png)